![molecular formula C15H13ClN2O4 B15357553 Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15357553.png)
Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate is a chemical compound characterized by its complex molecular structure, which includes a nitro group, a chlorophenyl group, and a methylamino group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate typically involves multiple steps, starting with the nitration of a suitable precursor to introduce the nitro group. Subsequent steps may include the introduction of the chlorophenyl group and the formation of the methylamino group. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of nitroaromatic compounds on biological systems. It can serve as a probe to investigate cellular processes and pathways.
Medicine: The potential medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its biological activity may be explored for the development of new drugs.
Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism by which Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially affecting cellular processes through redox reactions and interactions with enzymes.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(4-chlorophenyl)propanoate
Methyl 4-(3-chlorophenyl)benzoate
Methyl 3-nitrobenzoate
Uniqueness: Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties compared to similar compounds
This comprehensive overview highlights the significance of this compound in various fields and underscores its potential for future applications
Eigenschaften
Molekularformel |
C15H13ClN2O4 |
|---|---|
Molekulargewicht |
320.73 g/mol |
IUPAC-Name |
methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-15(19)11-5-6-13(14(8-11)18(20)21)17-9-10-3-2-4-12(16)7-10/h2-8,17H,9H2,1H3 |
InChI-Schlüssel |
OTVHWONHBKMBCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)NCC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


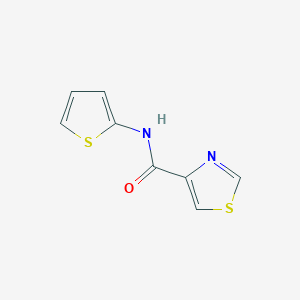
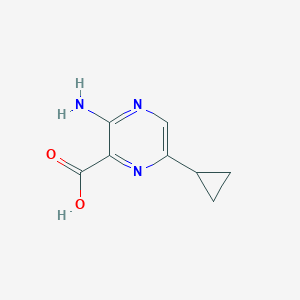
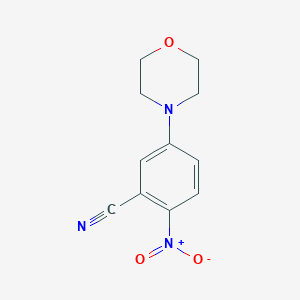
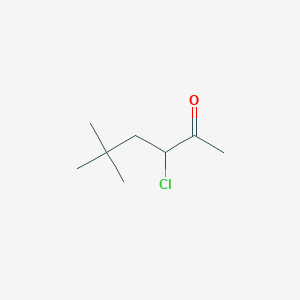
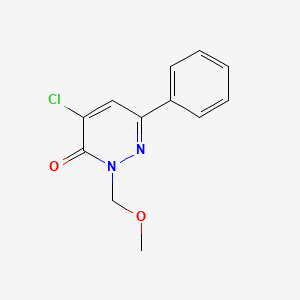

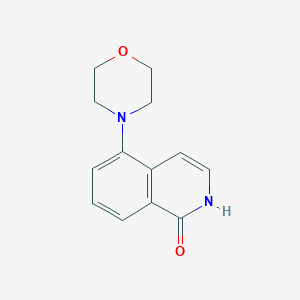
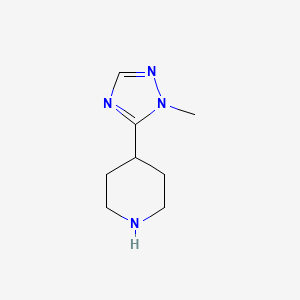
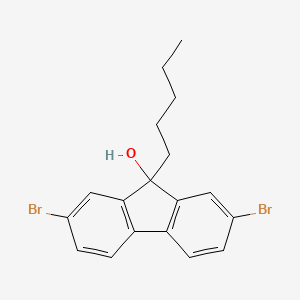
![Tert-butyl (6-(1-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B15357524.png)
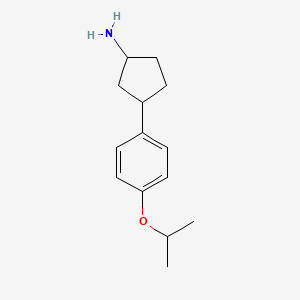
![tert-butyl N-[2-(2-acetamido-3H-benzimidazol-5-yl)ethyl]carbamate](/img/structure/B15357536.png)
![N-[3-methyl-4-(4-methylsulfanylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B15357540.png)
![2-[2-(2-methylphenyl)ethyl]Benzoic acid](/img/structure/B15357544.png)
